17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol
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Overview
Description
The compound 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol is a complex organic molecule with a cyclopenta[a]phenanthrene core structure. This compound is a type of sterol, which are essential components of cell membranes and precursors to biologically significant molecules such as hormones and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the core structure.
Introduction of side chains: The ethyl and methyl groups are introduced through alkylation reactions.
Hydroxylation: Hydroxyl groups are added to specific positions on the molecule using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where genetically engineered microorganisms produce the compound. Alternatively, chemical synthesis in large reactors under controlled conditions can be used to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: Various substituents can be introduced or replaced on the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors on cell membranes, influencing signal transduction pathways and gene expression. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Stigmasta-3,5-diene: Another sterol with a similar core structure but different side chains and functional groups.
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol: A bile acid with similar hydroxylation patterns.
Uniqueness
The uniqueness of 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol lies in its specific arrangement of side chains and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNYNPKRIFCZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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